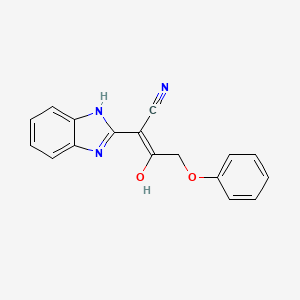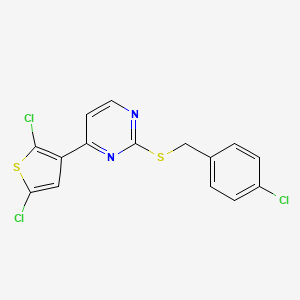
8-((3-(Pyrazin-2-yloxy)pyrrolidin-1-yl)sulfonyl)quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-((3-(Pyrazin-2-yloxy)pyrrolidin-1-yl)sulfonyl)quinoline is a complex chemical compound that has garnered interest due to its unique structure and potential applications in various scientific fields. This compound features a quinoline core, which is a well-known nitrogenous tertiary base, combined with a pyrazin-2-yloxy group and a pyrrolidin-1-yl sulfonyl group. The combination of these functional groups imparts distinctive chemical properties to the compound, making it a valuable subject of study in medicinal chemistry and other scientific disciplines .
Métodos De Preparación
The synthesis of 8-((3-(Pyrazin-2-yloxy)pyrrolidin-1-yl)sulfonyl)quinoline typically involves multiple steps, starting with the preparation of the quinoline core. One common method involves the reaction of 2-chloroquinoline with phenylhydrazine in the presence of 1-pentanol, followed by N-alkylation using sodium carbonate . The pyrazin-2-yloxy group can be introduced through a nucleophilic substitution reaction, while the pyrrolidin-1-yl sulfonyl group is typically added via sulfonylation reactions using appropriate sulfonyl chlorides . Industrial production methods may involve optimization of these synthetic routes to improve yield and scalability.
Análisis De Reacciones Químicas
8-((3-(Pyrazin-2-yloxy)pyrrolidin-1-yl)sulfonyl)quinoline undergoes various chemical reactions, including:
Aplicaciones Científicas De Investigación
8-((3-(Pyrazin-2-yloxy)pyrrolidin-1-yl)sulfonyl)quinoline has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 8-((3-(Pyrazin-2-yloxy)pyrrolidin-1-yl)sulfonyl)quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline core can intercalate with DNA, while the pyrazin-2-yloxy and pyrrolidin-1-yl sulfonyl groups can interact with proteins, leading to inhibition or activation of specific biochemical pathways . These interactions can result in various biological effects, including antimicrobial and anticancer activities .
Comparación Con Compuestos Similares
Similar compounds to 8-((3-(Pyrazin-2-yloxy)pyrrolidin-1-yl)sulfonyl)quinoline include other quinoline derivatives and pyrazole-containing molecules. For example:
Quinoline derivatives: Compounds such as chloroquine and mepacrine share the quinoline core and have been used as antimalarial drugs.
Pyrazole-containing molecules: Pyrazoloquinolines are another class of compounds that combine the quinoline and pyrazole moieties, exhibiting various biological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for further research and development .
Propiedades
IUPAC Name |
8-(3-pyrazin-2-yloxypyrrolidin-1-yl)sulfonylquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3S/c22-25(23,15-5-1-3-13-4-2-7-20-17(13)15)21-10-6-14(12-21)24-16-11-18-8-9-19-16/h1-5,7-9,11,14H,6,10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBVJIQTYAYXTHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CN=C2)S(=O)(=O)C3=CC=CC4=C3N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
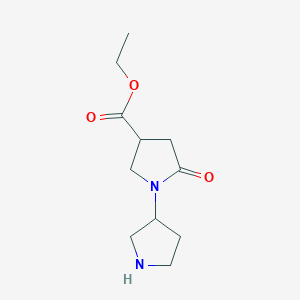
![2-((2S,3S)-3-(tert-butyl)-4-(2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)-6-methoxypyridine](/img/structure/B2869416.png)
![7-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B2869418.png)
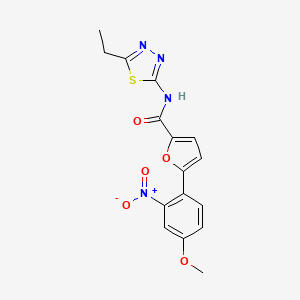
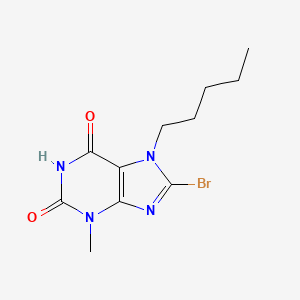
![4H-1,2,4-triazol-3-yl[3-(trifluoromethyl)phenyl]methanamine hydrochloride](/img/structure/B2869422.png)
![N-(1,3-benzothiazol-2-yl)-2-{2-[(4-methanesulfonylphenyl)amino]-1,3-thiazol-4-yl}acetamide](/img/structure/B2869423.png)
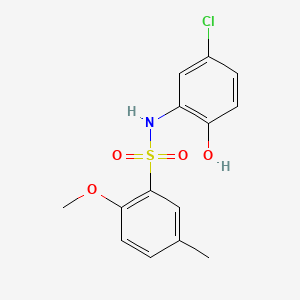


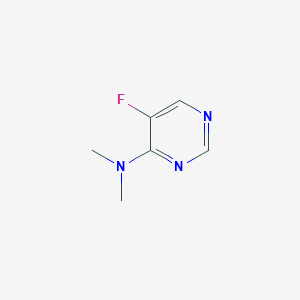
![N-methyl-N-[4-(2-thienyl)-2-pyrimidinyl]cyanamide](/img/structure/B2869433.png)
